molecular formula C11H9NO B13424830 8-Methylquinoline-2-carbaldehyde

8-Methylquinoline-2-carbaldehyde

Cat. No.: B13424830
M. Wt: 171.19 g/mol
InChI Key: MNRCIPOFTIYSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO. It is a derivative of quinoline, featuring a methyl group at the 8th position and an aldehyde group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Methylquinoline-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Uniqueness: 8-Methylquinoline-2-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

8-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H9NO/c1-8-3-2-4-9-5-6-10(7-13)12-11(8)9/h2-7H,1H3

InChI Key

MNRCIPOFTIYSAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.